

A Comparative Analysis of Metacrine's FXR Agonists: MET409 and MET642

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Monometacrine				
Cat. No.:	B1618625	Get Quote			

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two farnesoid X receptor (FXR) agonists developed by Metacrine, Inc.: MET409 and MET642. The information presented is based on publicly available clinical trial data and aims to offer an objective overview for researchers, scientists, and professionals in the field of drug development. While the initial topic of "Monometacrine" as an active metabolite of "Metacrine" could not be substantiated with available data, this guide focuses on the clinical candidates from the similarly named company, Metacrine, Inc., to provide relevant insights into their therapeutic potential.

Metacrine, Inc. is a clinical-stage biopharmaceutical company focused on developing treatments for liver and gastrointestinal diseases.[1] A core part of their strategy involves the development of non-bile acid FXR agonists.[1] The lead program has centered on MET409 and MET642 for conditions like non-alcoholic steatohepatitis (NASH).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from clinical trials of MET409 and MET642.



Parameter	MET409	MET642	Placebo	Study Population
Efficacy				
Relative Liver Fat Reduction (12 weeks)	38% (50 mg), 55% (80 mg)	Data not available in provided search results	6%	NASH Patients[3]
Patients with ≥30% Liver Fat Reduction	75% (50 mg), 93% (80 mg)	Projected to have meaningful reductions	Data not available	NASH Patients[3]
Alanine Aminotransferas e (ALT) Reduction	Significant reduction at 80 mg	Data not available	No significant change	NASH Patients[3]
Biomarker Engagement				
C4 (7α-hydroxy- 4-cholesten-3- one) Reduction	Data not available	Up to ~95% decrease in AUC	No significant change	Healthy Volunteers[4]
Safety & Tolerability				
Pruritus (Itching)	16% (50 mg, mild-moderate), 40% (80 mg, mild-moderate)	Not seen at any dose level in Phase 1	Data not available	NASH Patients[3][5]
LDL-Cholesterol Increase	6.8% (50 mg), 23.7% (80 mg)	Not seen at any dose level in Phase 1	-1.5%	NASH Patients[5]
Serious Adverse Events	None treatment- related	None reported	Data not available	NASH/Healthy Volunteers[2][3] [4]



Experimental Protocols

MET409 Phase 1b/2a Study in NASH Patients:

- Study Design: A 12-week, randomized, placebo-controlled study. An initial open-label cohort received 50 mg MET409 once daily for 4 weeks.[6] A subsequent cohort was randomized to receive 50 mg or 80 mg of MET409, or placebo, once daily for 12 weeks.[3]
- Patient Population: 58 patients with non-alcoholic steatohepatitis (NASH).[3]
- · Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and efficacy.[3]
- Efficacy Assessment: Liver fat content was measured by MRI-PDFF (Magnetic Resonance Imaging-Proton Density Fat Fraction).[6] Liver function tests, including alanine aminotransferase (ALT), were also monitored.[3][6]

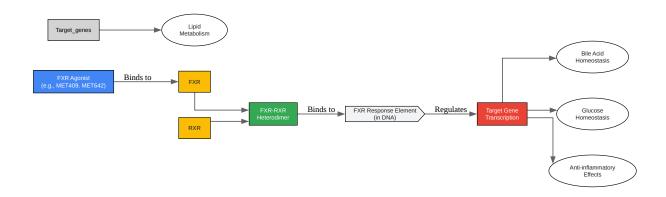
MET642 Phase 1 Study in Healthy Volunteers:

- Study Design: A first-in-human, randomized, placebo-controlled, double-blind study with single-ascending-dose (SAD) and multiple-ascending-dose (MAD) cohorts.[4]
- Patient Population: Healthy volunteers.
- Dosage: SAD cohorts received single doses from 10-300 mg. MAD cohorts received oncedaily doses of 2.5-10 mg for 14 days.[4]
- Primary Objective: Evaluate the safety and tolerability of MET642.[4]
- Secondary Objectives: Assess pharmacokinetic (PK) parameters and FXR target engagement.[4]
- FXR Target Engagement Assessment: Measured by the reduction in 7α-hydroxy-4-cholesten-3-one (C4), a blood biomarker of bile acid synthesis that decreases with FXR activation.[4]



Visualizations

FXR Signaling Pathway

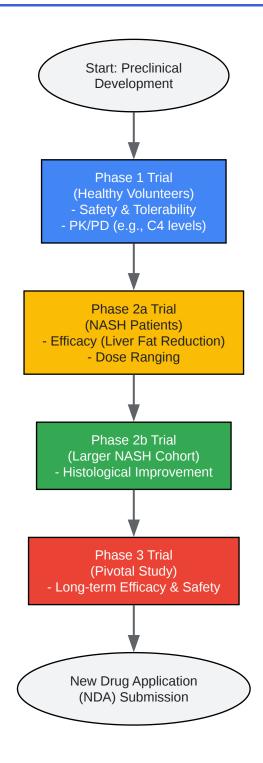


Click to download full resolution via product page

Caption: FXR signaling pathway activated by an agonist.

Clinical Trial Workflow for an FXR Agonist





Click to download full resolution via product page

Caption: A typical clinical trial workflow for an FXR agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Metacrine Inc Company Profile Overview GlobalData [globaldata.com]
- 2. Metacrine Reports Positive Results from Phase 1 Trial of MET642 | MTCR Stock News [stocktitan.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. | BioWorld [bioworld.com]
- 5. A structurally optimized FXR agonist, MET409, reduced liver fat content over 12 weeks in patients with non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metacrine Reports Positive Interim Results with Sustained FXR Agonist in NASH Patients | santé log [santelog.com]
- To cite this document: BenchChem. [A Comparative Analysis of Metacrine's FXR Agonists: MET409 and MET642]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618625#confirming-the-role-of-monometacrine-as-an-active-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com